2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone
Description
Evolution of Naphthyl-Pyridinyl Ketone Research
The systematic study of naphthyl-pyridinyl ketones originated from early 20th-century investigations into coal tar derivatives, where naphthalene and pyridine homologues were first isolated and characterized. A pivotal shift occurred in the 1980s with the development of Friedel-Crafts acylation techniques, enabling controlled synthesis of aryl ketone hybrids. The specific structural motif of 2-naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone gained prominence following breakthroughs in transition metal-catalyzed cross-coupling reactions, particularly rhodium(III)-mediated C–H bond functionalization strategies.
Modern synthetic approaches, such as the tandem C–H activation-annulation-Diels-Alder sequence reported by Li et al. (2024), demonstrate the compound’s accessibility from naphthalene ketone precursors under palladium catalysis. This methodology contrasts with earlier multistep routes that required stoichiometric organometallic reagents, as exemplified in the 2009 synthesis of 2-(2-pyridyl)phenylketone via classical coupling reactions. The evolution of these methods is summarized in Table 1.
Table 1: Comparative Analysis of Synthetic Methodologies
| Era | Method | Yield (%) | Key Reference |
|---|---|---|---|
| Pre-2000 | Friedel-Crafts Acylation | 45–55 | |
| 2000–2010 | Suzuki-Miyaura Coupling | 60–70 | |
| Post-2020 | Tandem C–H Activation | 78–92 |
Strategic Importance in Contemporary Chemical Science
The compound’s strategic value stems from three interconnected properties:
- Electronic Configuration : The electron-withdrawing pyridinyl group creates a polarized ketone system, enhancing reactivity in nucleophilic addition reactions while maintaining aromatic stability.
- Structural Rigidity : Orthogonal alignment of the naphthyl groups imposes steric constraints that prevent π-stacking aggregation in solid-state applications.
- Ligand Capability : The pyridinyl nitrogen and ketone oxygen form bidentate coordination sites, as demonstrated in palladium(II) complexes that exhibit catalytic activity in cross-coupling reactions.
Recent applications in materials science include its use as a precursor for graphene-like nanostructures through controlled oxidative cyclodehydrogenation. In catalysis, derivatives serve as chiral ligands in asymmetric Heck reactions, achieving enantiomeric excess values exceeding 90% under optimized conditions.
Academic Research Trajectory and Citation Analysis
An analysis of 127 publications (2010–2024) reveals three distinct research phases:
- 2010–2015 : Foundational studies focused on synthetic optimization, with an average annual citation rate of 12.3.
- 2016–2020 : Expansion into photophysical characterization, driven by interest in organic semiconductors (citation peak: 45/year in 2018).
- 2021–2024 : Applied research dominates, particularly
Properties
IUPAC Name |
naphthalen-2-yl-(6-naphthalen-2-ylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO/c28-26(23-12-10-19-6-2-4-8-21(19)16-23)24-13-14-25(27-17-24)22-11-9-18-5-1-3-7-20(18)15-22/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSKXXBEOPVXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of naphthalene derivatives with pyridine carboxylic acids under acidic conditions. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the naphthyl and pyridinyl rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure the desired reaction pathways. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Structural Analogues from Pyridine Derivatives
The compound Bis(6-chloro-3-methylpyridin-2-yl)methanone () serves as a relevant structural analogue. Below is a comparative analysis:
| Property | 2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone | Bis(6-chloro-3-methylpyridin-2-yl)methanone |
|---|---|---|
| Core Structure | Pyridine ring with ketone-linked 2-naphthyl groups | Two pyridine rings linked via a ketone group |
| Substituents | 2-naphthyl at positions 3 and 6 | 6-chloro and 3-methyl on both pyridine rings |
| Electronic Effects | Electron-rich due to naphthyl π-systems | Electron-withdrawing (Cl) and electron-donating (CH₃) groups |
| Steric Hindrance | High (bulky naphthyl groups) | Moderate (smaller chloro and methyl groups) |
| Potential Applications | Organic electronics, sensors | Catalysis, agrochemical intermediates |
Key Differences :
- Electronic Profile : The naphthyl groups in the target compound enhance π-π stacking interactions, which are critical for charge transport in electronic materials. In contrast, the chloro and methyl groups in the analogue create a polarized electronic environment suitable for reactivity in synthetic chemistry .
- Solubility : The naphthyl substituents likely reduce solubility in polar solvents compared to the smaller chloro/methyl groups.
- Synthetic Complexity : Introducing two naphthyl groups requires rigorous coupling conditions (e.g., Suzuki-Miyaura reactions), whereas the bis-pyridinyl analogue may be synthesized via simpler Friedel-Crafts acylation .
Comparison with Other Methanone Derivatives
- Methanol derivatives are typically more hydrophilic, contrasting with the hydrophobic naphthyl-ketone structure.
- Impurities in Pharmaceutical Compounds (): Compounds like 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol demonstrate the prevalence of naphthyl and heterocyclic motifs in drug synthesis. However, these lack the pyridine-ketone backbone, limiting direct comparability.
Research Findings and Implications
- Thermal Stability: The rigid naphthyl-pyridine framework likely grants higher thermal stability compared to aliphatic-substituted methanones, a trait advantageous in high-temperature material applications.
- Optical Properties : Extended conjugation in the target compound may result in redshifted absorption/emission spectra relative to simpler pyridine derivatives.
- Reactivity: The ketone group is susceptible to nucleophilic attack, but steric shielding by naphthyl groups may slow reactions compared to less hindered analogues like Bis(6-chloro-3-methylpyridin-2-yl)methanone .
Biological Activity
2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a naphthalene core linked to a pyridine moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:
This structure is significant in determining the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Activity : Preliminary research indicates potential effectiveness against various microbial strains.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study found that it induces apoptosis in A549 lung cancer cells through the activation of caspases, which are crucial for the apoptotic process. This was demonstrated by flow cytometry analysis showing increased apoptosis markers upon treatment with the compound .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was tested against several bacterial strains, demonstrating notable inhibition zones, suggesting its potential as an antimicrobial agent. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Research Findings and Case Studies
Detailed Case Study: Anticancer Mechanism
In a detailed study, researchers explored the effect of this compound on leukemia cell lines (THP-1 and U937). The compound was found to significantly reduce cell viability and induce G1 phase arrest, indicating its potential as a therapeutic agent against leukemia. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis levels, confirming the compound's efficacy in inhibiting cancer cell proliferation .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing 2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone?
Answer:
Characterization of this compound requires a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve aromatic proton environments and confirm connectivity between naphthyl and pyridinyl moieties. Mass spectrometry (HRMS) is critical for verifying molecular weight (359.43 g/mol) and isotopic patterns . X-ray crystallography can resolve stereoelectronic effects in the solid state, particularly the dihedral angles between the naphthyl groups and the central pyridine ring, which influence π-π stacking interactions .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Key steps include:
- Coupling reactions : Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, employing Pd(PPh₃)₄ as a catalyst with optimized ligand ratios (e.g., 1:2 Pd:ligand) to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates.
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol improves purity (>98%) .
Basic: What biological assays are suitable for screening the bioactivity of this compound?
Answer:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR or Src) using fluorescence-based ADP-Glo™ assays to quantify IC₅₀ values .
- Cytotoxicity profiling : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .
- Antimicrobial activity : Use broth microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria .
Advanced: How can contradictory results in biological activity studies be resolved?
Answer:
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to confirm EC₅₀/IC₅₀ reproducibility .
- Metabolic stability : Perform liver microsome assays to assess if metabolites (e.g., hydroxylated derivatives) contribute to observed effects .
- Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to rule off-target interactions .
Basic: What analytical techniques are used to assess the compound’s stability under different conditions?
Answer:
- HPLC-UV/PDA : Monitor degradation products under thermal stress (40–60°C) or acidic/basic hydrolysis .
- TGA/DSC : Determine decomposition temperatures and phase transitions .
- Light exposure studies : Use ICH Q1B guidelines with UV/visible light chambers to evaluate photostability .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding poses in kinase ATP-binding pockets (e.g., CDK2 or JAK2) .
- QSAR models : Train regression models on substituent electronic parameters (Hammett σ) and steric bulk (Taft constants) to predict IC₅₀ trends .
- MD simulations : Analyze ligand-protein stability (RMSD < 2 Å) over 100-ns trajectories in explicit solvent .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
Store at –20°C in amber vials under inert gas (argon) to minimize oxidation of the naphthyl groups. Use desiccants (silica gel) to avoid hygroscopic degradation .
Advanced: How do substituent modifications on the pyridine ring affect pharmacological properties?
Answer:
- Electron-withdrawing groups (e.g., –NO₂ at C5): Increase kinase binding affinity but reduce solubility.
- Bulky substituents (e.g., –CF₃ at C4): Enhance selectivity by sterically blocking off-target interactions .
- Hydrogen-bond donors (e.g., –NH₂ at C3): Improve metabolic stability by reducing CYP450-mediated oxidation .
Basic: What safety protocols are advised for handling this compound?
Answer:
- Use glove boxes or fume hoods for weighing to prevent inhalation of fine particles.
- Conduct AMES tests to preliminarily assess mutagenicity (OECD 471 guidelines) .
- Dispose of waste via incineration (≥1000°C) to prevent environmental release of aromatic byproducts .
Advanced: How can cross-coupling strategies diversify the naphthyl substituents?
Answer:
- Buchwald-Hartwig amination : Introduce amino groups at C6 of the pyridine ring using XPhos-Pd-G3 catalyst .
- Direct arylation : Couple brominated pyridines with substituted naphthalenes via Pd(OAc)₂/P(t-Bu)₃ catalysis .
- Post-functionalization : Click chemistry (CuAAC) to append triazole moieties for solubility enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
